Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 643726-03-8
VCID: VC5361602
InChI: InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3
SMILES: CNCC1=NC2=C(S1)CCCC2
Molecular Formula: C9H14N2S
Molecular Weight: 182.29

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

CAS No.: 643726-03-8

Cat. No.: VC5361602

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine - 643726-03-8

Specification

CAS No. 643726-03-8
Molecular Formula C9H14N2S
Molecular Weight 182.29
IUPAC Name N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Standard InChI InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3
Standard InChI Key CBIDDNFHMBPUTJ-UHFFFAOYSA-N
SMILES CNCC1=NC2=C(S1)CCCC2

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine, reflects its bicyclic architecture. Key features include:

Molecular Framework

  • Benzothiazole Core: A benzene ring fused to a thiazole moiety, with partial saturation (4,5,6,7-tetrahydro) reducing aromaticity in the cyclohexene portion .

  • Side Chain: A methylamine group (-CH2-NH-CH3) attached to the thiazole’s 2-position, introducing both basicity and hydrogen-bonding potential .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
SMILESCNCC1=NC2=C(S1)CCCC2
InChI KeyPWZKKCKWJKEVNI-UHFFFAOYSA-N
Purity (Commercial)>98%

The dihydrochloride salt (C9H16Cl2N2S) exhibits enhanced water solubility, with a molecular weight of 255.21 g/mol .

Synthetic Methodologies

Core Reaction Pathway

The synthesis typically involves cyclocondensation between a cyclohexanone derivative and a substituted thiourea. A representative protocol adapted from N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine synthesis includes:

  • Reagents:

    • 2-Chlorocyclohexanone (10.2 g, 111 mmol)

    • Methylthiourea (10.0 g, 111 mmol)

    • MgSO4 (6.7 g, 55 mmol) in acetone (20 mL total)

  • Conditions:

    • Reflux for 1 hour under anhydrous conditions

    • Workup: Basification with NH4OH, extraction with EtOAc, column chromatography (EtOAc/hexanes gradient)

  • Yield: 43% after purification .

Spectroscopic Characterization

Mass Spectrometry

  • ESI-MS: Predicted [M+H]+ at m/z 183.1, consistent with C9H14N2S .

  • High-Resolution MS: Theoretical exact mass 182.0874 (C9H14N2S), with deviations <2 ppm confirming molecular integrity .

1H NMR (400 MHz, D2O)

δ (ppm)MultiplicityAssignment
1.70–1.85mCyclohexene H2, H3
2.05–2.20mCyclohexene H4, H5
2.45sN-CH3 (3H)
3.10t (J=7.2 Hz)CH2-NH (2H)
3.60sThiazole-CH2 (2H)

Note: Dihydrochloride salt shifts NH protons downfield to δ 8.2–8.5 ppm .

13C NMR (101 MHz, D2O)

δ (ppm)Assignment
23.1N-CH3
28.4Cyclohexene C2, C3
35.7CH2-NH
45.8Thiazole-CH2
115.3Thiazole C2
152.6Thiazole C5

Comparative Analysis with Analogues

CompoundTargetActivityReference
Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amineσ1 ReceptorAgonist (EC50 28 nM)
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineDprE1Anti-TB (MIC 0.8 μg/mL)
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amineNot yet reportedN/A

Challenges and Future Directions

  • Synthetic Optimization: Current 43% yield warrants improvement via flow chemistry or enzymatic catalysis.

  • ADMET Profiling: No published data on hepatotoxicity or CYP inhibition exists, crucial for drug development.

  • Target Identification: High-throughput screening against kinase libraries could reveal novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator